molecular formula C14H14ClN3OS B2739044 5-chloro-N-(2,6-dimethylphenyl)-2-(methylthio)pyrimidine-4-carboxamide CAS No. 879935-84-9

5-chloro-N-(2,6-dimethylphenyl)-2-(methylthio)pyrimidine-4-carboxamide

Cat. No.: B2739044
CAS No.: 879935-84-9
M. Wt: 307.8
InChI Key: FAEBJFWGHKKYEF-UHFFFAOYSA-N
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Description

5-chloro-N-(2,6-dimethylphenyl)-2-(methylthio)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2,6-dimethylphenyl)-2-(methylthio)pyrimidine-4-carboxamide typically involves the following steps:

    Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors such as β-diketones or β-ketoesters with guanidine or its derivatives.

    Chlorination: Introduction of the chlorine atom at the 5-position of the pyrimidine ring can be done using chlorinating agents like phosphorus oxychloride (POCl3).

    Substitution with 2,6-Dimethylphenyl Group: This step involves the nucleophilic substitution of the chlorine atom with 2,6-dimethylphenylamine under basic conditions.

    Introduction of the Methylthio Group: The methylthio group can be introduced using methylthiolating agents such as methyl iodide (CH3I) in the presence of a base.

    Formation of the Carboxamide Group: This can be achieved by reacting the intermediate with appropriate carboxylating agents.

Industrial Production Methods

Industrial production methods would typically involve optimization of the above synthetic routes to ensure high yield and purity, often using continuous flow reactors and automated systems to scale up the production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or the carboxamide group, potentially leading to the formation of amines or alcohols.

    Substitution: The compound can undergo various substitution reactions, particularly at the chlorine atom or the methylthio group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2,6-dimethylphenyl)-2-(methylthio)pyrimidine-4-carboxamide would depend on its specific biological target. Generally, pyrimidine derivatives can interact with various enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-(methylthio)pyrimidine-4-carboxamide: Lacks the 2,6-dimethylphenyl group.

    N-(2,6-dimethylphenyl)-2-(methylthio)pyrimidine-4-carboxamide: Lacks the chlorine atom at the 5-position.

    5-chloro-N-(2,6-dimethylphenyl)pyrimidine-4-carboxamide: Lacks the methylthio group.

Uniqueness

The presence of the 5-chloro, 2,6-dimethylphenyl, and methylthio groups in 5-chloro-N-(2,6-dimethylphenyl)-2-(methylthio)pyrimidine-4-carboxamide makes it unique, potentially offering a distinct profile of biological activity and chemical reactivity compared to similar compounds.

For precise and detailed information, consulting specific scientific literature and databases is recommended.

Properties

IUPAC Name

5-chloro-N-(2,6-dimethylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3OS/c1-8-5-4-6-9(2)11(8)17-13(19)12-10(15)7-16-14(18-12)20-3/h4-7H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAEBJFWGHKKYEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=NC(=NC=C2Cl)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701326505
Record name 5-chloro-N-(2,6-dimethylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701326505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649684
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

879935-84-9
Record name 5-chloro-N-(2,6-dimethylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701326505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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